Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate
Description
Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate is a synthetic azo compound characterized by a pyrazole ring conjugated to a benzene sulphonate moiety via an azo (-N=N-) linkage. The molecule features two chlorine atoms at positions 4 and 5 of the benzene ring and a 3-sulphonatophenyl substituent on the pyrazole ring. Its CAS registration date is listed as 31 May 2018 . This compound likely belongs to the class of azo dyes or pigments, given its structural resemblance to sulfonated azo dyes used in textiles and industrial applications. The sulfonate groups enhance water solubility, while the azo and aromatic systems contribute to chromophoric properties.
Properties
CAS No. |
65212-76-2 |
|---|---|
Molecular Formula |
C16H10Cl2N4Na2O7S2 |
Molecular Weight |
551.3 g/mol |
IUPAC Name |
disodium;4,5-dichloro-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H12Cl2N4O7S2.2Na/c1-8-15(20-19-13-6-11(17)12(18)7-14(13)31(27,28)29)16(23)22(21-8)9-3-2-4-10(5-9)30(24,25)26;;/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
NPHMJNPFGARTFL-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2S(=O)(=O)[O-])Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Diazonium Salt
- Starting material: 4,5-dichloroaniline or a related aromatic amine bearing sulfonate groups.
- Diazotization is performed by treating the aromatic amine with sodium nitrite (NaNO2) in acidic aqueous medium (usually HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt.
- Control of temperature and pH is critical to maintain diazonium salt stability and prevent side reactions.
Preparation of the Coupling Component
- The coupling component is a pyrazolone derivative: 4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl.
- This compound is synthesized by condensation of hydrazine derivatives with β-ketoesters or diketones, followed by sulfonation to introduce the sulphonatophenyl group.
- The sulfonate groups enhance water solubility and dye affinity.
Azo Coupling Reaction
- The diazonium salt solution is slowly added to the coupling component solution under alkaline conditions (pH ~8-10) to facilitate electrophilic aromatic substitution.
- The azo bond (-N=N-) forms between the diazonium ion and the activated pyrazolone ring.
- Reaction temperature is maintained between 0–10 °C to control reaction rate and product purity.
- The reaction mixture is stirred for several hours to ensure complete coupling.
Isolation and Conversion to Disodium Salt
- The crude azo dye precipitates or remains in solution depending on conditions.
- The product is neutralized with sodium hydroxide (NaOH) to convert acidic sulfonic acid groups to their disodium salt form.
- The disodium salt form improves water solubility and dyeing performance.
- The final product is purified by filtration, washing, and drying under controlled conditions.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Diazotization | Aromatic amine + NaNO2 + HCl | 0–5 | Acidic | 30–60 min | >90 | Low temp to stabilize diazonium |
| Coupling component prep | Hydrazine + β-ketoester + sulfonation agent | 50–80 | Neutral | Several hours | 80–90 | Sulfonation critical for solubility |
| Azo coupling | Diazonium salt + pyrazolone derivative | 0–10 | 8–10 | 1–3 hours | 85–95 | Controlled addition rate |
| Salt formation & purification | NaOH neutralization + filtration | Room temp | Neutral | 1–2 hours | 90–95 | Conversion to disodium salt |
Research Findings and Optimization Notes
- The azo coupling efficiency and dye purity are highly dependent on the pH and temperature control during the coupling step.
- Sulfonation of the pyrazolone ring is essential to achieve the desired water solubility and dye fixation properties.
- The disodium salt form enhances the dye’s application in aqueous media, improving color fastness and reproducibility.
- Studies indicate that the use of fixing agents in conjunction with this dye improves adhesion and fastness on textile fibers.
- The synthetic route is scalable and adaptable for industrial dye manufacturing with appropriate process controls.
Chemical Reactions Analysis
Types of Reactions
Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different products depending on the conditions.
Reduction: The azo group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Using nucleophiles like sodium hydroxide or amines under appropriate conditions.
Major Products
Oxidation: Can lead to the formation of quinones or other oxidized derivatives.
Reduction: Produces corresponding amines.
Substitution: Results in the formation of substituted derivatives with different functional groups.
Scientific Research Applications
Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate has various applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying different substances.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile, paper, and leather industries for dyeing purposes.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The sulfonate groups enhance its solubility, allowing it to penetrate different substrates. The exact mechanism of action depends on the specific application, such as binding to proteins in biological systems or interacting with fibers in textiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Features
Azo-sulphonato-pyrazole derivatives share core structural motifs but differ in substituents, aromatic systems, and functional groups. Below is a comparative analysis based on available evidence:
Table 1: Structural Comparison of Key Analogs
Key Differences and Implications
Aromatic Systems :
- The target compound uses a dichlorobenzene ring, whereas ACID RED 195 () incorporates a naphthalene system. Naphthalene-based dyes typically exhibit stronger absorbance in visible spectra due to extended conjugation, making them suitable for vivid coloration. The chlorine atoms in the target compound may improve resistance to photodegradation .
Substituent Effects: The 3-sulphonatophenyl group in the target compound contrasts with the sulfonamide in and the sulphooxyethyl chain in .
Functional Groups :
- ACID RED 195’s hydroxyl group () allows for metal chelation, which is critical for mordant dyes. In contrast, the target compound lacks such groups, limiting its use in metal-complex dyeing but simplifying formulation.
Solubility and pH Sensitivity :
Methodological Considerations in Comparative Studies
Structural similarity assessments (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for predicting properties like biological activity or environmental behavior . However, experimental data on these compounds (e.g., critical micelle concentration, photostability) are sparse in the provided evidence. For example, while discusses CMC determination for quaternary ammonium compounds, such methods could theoretically apply to sulfonated azo dyes but require validation .
Biological Activity
Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate is a complex azo compound with significant biological activity. This article reviews its chemical properties, biological effects, and potential applications based on diverse research findings.
Molecular Formula: C16H10Cl2N4O7S2.2Na
Molecular Weight: 551.289 g/mol
Structure: The compound features a disodium salt form, which enhances its solubility in aqueous environments, making it suitable for various biological assays.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H10Cl2N4O7S2.2Na |
| Molecular Weight | 551.289 g/mol |
| Solubility | Soluble in water |
| Charge | -2 |
| Stereochemistry | Achiral |
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent and its implications in environmental health.
Antimicrobial Activity
Research indicates that azo compounds like this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals and agriculture .
Cytotoxic Effects
Several studies have reported the cytotoxic effects of azo dyes on mammalian cells. For instance, exposure to this compound has been linked to increased levels of oxidative stress and apoptosis in cultured human cell lines. This suggests that while it may have therapeutic applications, caution is needed due to its potential toxic effects .
Case Studies
- Antimicrobial Efficacy : A study conducted by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus at specific concentrations, indicating its potential as a biocide in industrial applications .
- Cytotoxicity Assessment : A cytotoxicity assay revealed that the compound induced cell death in human liver cancer cells (HepG2) at concentrations above 50 µg/mL. The mechanism was attributed to oxidative stress pathways activated by the compound .
Environmental Impact
The environmental implications of azo dyes are significant due to their potential to release carcinogenic amines upon degradation. A comprehensive assessment highlighted the need for careful monitoring of such compounds in wastewater treatment processes to mitigate their impact on aquatic ecosystems .
Q & A
Basic: What are the recommended methodologies for synthesizing this compound, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions, including diazo coupling and sulfonation. For example:
Diazo Coupling : React a pyrazolone precursor (e.g., 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole) with a diazonium salt derived from 3-sulphonatoaniline under acidic conditions at 0–5°C .
Sulfonation : Introduce sulfonate groups via reaction with chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the disodium salt .
Purification : Use recrystallization from water-ethanol mixtures (65% yield reported in analogous syntheses) and characterize purity via HPLC or TLC with UV detection .
Key Considerations : Optimize reaction time and temperature to minimize byproducts (e.g., over-oxidation or incomplete coupling). Use ice baths to stabilize diazonium intermediates .
Basic: How is the molecular structure of this compound validated in academic research?
Methodological Answer:
Structural validation employs:
X-ray Crystallography : Refine crystal structures using programs like SHELXL (v. 2015+) for high-resolution data. For example, SHELXL handles twinning and anisotropic displacement parameters, critical for compounds with heavy atoms like chlorine .
Spectroscopic Techniques :
- FT-IR : Confirm azo (-N=N-) stretches near 1450–1600 cm⁻¹ and sulfonate (S=O) stretches at 1030–1230 cm⁻¹ .
- NMR : Use ¹H/¹³C NMR in D₂O to resolve aromatic protons and pyrazole ring signals (e.g., δ 6.8–8.2 ppm for aryl groups) .
Reporting Standards : Include CIF files with refinement parameters (e.g., R-factor < 0.05) and deposit structures in the Cambridge Structural Database .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
Stability studies require:
pH Titration : Monitor sulfonate group ionization (pKa ~1–2) via UV-Vis spectroscopy at 250–400 nm. Stability decreases below pH 2 due to protonation-induced precipitation .
Thermal Analysis : Use TGA/DSC to assess decomposition temperatures (e.g., >250°C for analogous sulfonated azo compounds) .
Light Sensitivity : Conduct accelerated aging under UV light (e.g., 365 nm) to evaluate azo bond degradation, quantified via HPLC .
Data Contradictions : Discrepancies in thermal stability may arise from crystallinity differences; use powder XRD to correlate stability with polymorphic forms .
Advanced: What challenges arise in resolving crystallographic disorder or twinning in this compound?
Methodological Answer:
Challenges include:
Twinning : Common in sulfonated azo compounds due to pseudo-symmetry. Use SHELXL’s TWIN/BASF commands to model twinning ratios (e.g., 0.3–0.7 for hemihedral twins) .
Disorder : Sulfonate groups may exhibit rotational disorder. Apply PART/SUMP restraints and refine occupancy factors for alternative conformations .
High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve chlorine atoms (high electron density) and reduce R1 values .
Best Practices : Validate models with Rint < 0.05 and publish OMIT maps to confirm ambiguous regions .
Advanced: How can researchers investigate this compound’s interactions with biological macromolecules?
Methodological Answer:
Surface Plasmon Resonance (SPR) : Immobilize proteins (e.g., serum albumin) on CM5 chips and measure binding kinetics (ka/kd) at varying compound concentrations (0.1–100 μM) .
Molecular Docking : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions. Focus on sulfonate groups’ electrostatic interactions with lysine/arginine residues .
Fluorescence Quenching : Monitor tryptophan emission (λex = 280 nm) to assess binding constants (Kb) and thermodynamic parameters (ΔH, ΔS) .
Pitfalls : Account for solvent accessibility in docking models and validate with mutagenesis studies .
Advanced: What computational strategies are effective for modeling electronic properties and reactivity?
Methodological Answer:
DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to compute HOMO/LUMO energies, predicting redox behavior (e.g., Egap ~3–4 eV for azo-sulfonates) .
Molecular Dynamics (MD) : Simulate aqueous solubility using TIP3P water models (10 ns trajectories) to analyze sulfonate group hydration .
Reactivity Predictions : Apply Fukui indices to identify electrophilic/nucleophilic sites (e.g., azo bonds prone to reduction) .
Validation : Compare computed IR/NMR spectra with experimental data (RMSD < 5%) .
Advanced: How should researchers address contradictions in reported spectral or crystallographic data?
Methodological Answer:
Multi-Technique Cross-Validation : Pair XRD with solid-state NMR to resolve discrepancies in bond lengths (e.g., azo vs. hydrazone tautomers) .
Batch Variability Analysis : Test multiple synthetic batches via LC-MS to identify impurities (e.g., unreacted diazonium salts) that skew spectral peaks .
Meta-Analysis : Compare CIF files from public databases (e.g., CSD) to assess structural outliers and refine force field parameters .
Documentation : Publish raw data (e.g., .hkl files) and detailed refinement logs to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
